molecular formula C13H15F3N2O B6329017 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 1240575-10-3

2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6329017
CAS No.: 1240575-10-3
M. Wt: 272.27 g/mol
InChI Key: WIFHDFFCOCYYNP-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) and its Derivatives in Chemical Research

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is one of the most ubiquitous in medicinal chemistry, forming the core of a vast number of biologically active compounds. researchgate.net The versatile structure of piperazine allows for easy modification and the introduction of various substituents at its two nitrogen atoms, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. researchgate.net

The prevalence of the piperazine ring in drug design can be attributed to several favorable characteristics. Its presence often imparts desirable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability. Piperazine-containing compounds span a wide array of therapeutic areas, demonstrating significant biological activities that include, but are not limited to, antimicrobial, antidepressant, antipsychotic, anti-inflammatory, and anticancer effects. researchgate.net This broad and potent activity has firmly established piperazine as a privileged scaffold in the development of new drugs.

Table 1: Therapeutic Applications of Piperazine Derivatives
Therapeutic AreaExample of Activity
Central Nervous SystemAntipsychotic, Antidepressant, Anxiolytic researchgate.net
Infectious DiseasesAntimicrobial, Antifungal, Antimalarial researchgate.net
OncologyAnticancer, Antiproliferative researchgate.net
InflammationAnti-inflammatory researchgate.net

Significance of Trifluoromethyl and Benzoyl Moieties in Compound Design

The functional groups attached to a core scaffold play a critical role in determining a compound's biological activity and pharmacokinetic profile. In 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, the trifluoromethyl and benzoyl moieties are of particular significance.

The trifluoromethyl (CF3) group is a powerful tool in modern drug design. Its unique electronic properties and high metabolic stability make it a highly desirable substituent. The strong electron-withdrawing nature of the CF3 group can significantly alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown. This can lead to an increased half-life and improved pharmacokinetic profile for the drug. The incorporation of a trifluoromethyl group can also enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Table 2: Key Properties Conferred by Functional Moieties
MoietyKey Contributions to Compound Properties
Trifluoromethyl (CF3)Enhanced metabolic stability, increased lipophilicity, altered electronic properties.
BenzoylProvides a rigid scaffold for molecular interactions, influences solubility and reactivity.

Identification of this compound as a Research Subject

The specific compound, this compound, is a logical outcome of systematic exploration in medicinal chemistry. Its identification as a potential research subject stems from the established success of combining the piperazine scaffold with various aromatic and functional groups. While extensive research on this exact isomer is not widely available in public-domain literature, its structural analog, 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine (CAS Number 1240564-79-7), is a known chemical entity. chemsrc.com This indicates a broader interest in this particular class of substituted benzoylpiperazines.

Compounds like this compound are often synthesized as part of a larger library of compounds in the early phases of drug discovery. This approach, known as combinatorial chemistry, allows researchers to generate a diverse set of molecules for biological screening. The selection of the specific building blocks—in this case, 2-methylpiperazine (B152721) and 3-(trifluoromethyl)benzoyl chloride—is a deliberate choice based on the desired physicochemical and pharmacological properties imparted by each component. The substitution pattern, with the methyl group at the 2-position of the piperazine ring and the trifluoromethyl group at the 3-position of the benzoyl ring, is a specific variable that researchers would investigate to understand its impact on the molecule's three-dimensional structure and its interaction with biological targets.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is founded on the well-established principles of molecular hybridization and structure-activity relationship (SAR) studies. The primary rationale is to explore the potential for synergistic or novel pharmacological effects arising from the unique combination of its three constituent moieties.

The research objectives for studying this compound would likely include:

Synthesis and Characterization: The development of an efficient synthetic route to produce the compound with high purity, followed by its complete structural and physicochemical characterization.

Pharmacological Screening: The evaluation of the compound's biological activity across a range of relevant assays. Given the known activities of similar piperazine derivatives, this could include screening for effects on the central nervous system, enzyme inhibition (such as acetylcholinesterase), or antimicrobial properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A comparative analysis of the 2-methyl isomer with other related compounds (e.g., the 3-methyl or 4-methyl isomers, or analogs with different substitution patterns on the benzoyl ring). This would provide valuable insights into how small structural changes can influence biological activity.

Computational Modeling: The use of molecular docking and other computational tools to predict and rationalize the compound's interaction with potential biological targets at the molecular level.

In essence, the investigation of this compound represents a fundamental exercise in medicinal chemistry: the rational design, synthesis, and biological evaluation of a novel chemical entity to explore new chemical space and identify potential leads for future drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-9-8-17-5-6-18(9)12(19)10-3-2-4-11(7-10)13(14,15)16/h2-4,7,9,17H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHDFFCOCYYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine

Retrosynthetic Analysis of 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnection occurs at the amide bond (a C-N bond), as this is one of the most reliable bonds to form in synthetic chemistry.

This disconnection yields two key synthons: a nucleophilic 2-methylpiperazine (B152721) unit and an electrophilic 3-(trifluoromethyl)benzoyl unit. These synthons correspond to the following readily accessible starting materials (reagents):

2-Methylpiperazine : A substituted cyclic diamine.

3-(Trifluoromethyl)benzoic acid or its more reactive derivative, 3-(trifluoromethyl)benzoyl chloride .

The forward synthesis, therefore, logically involves the acylation of 2-methylpiperazine with an activated form of 3-(trifluoromethyl)benzoic acid.

Classical and Contemporary Synthetic Routes to Piperazine (B1678402) Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization.

The functionalization of the nitrogen atoms of the piperazine ring is a cornerstone of piperazine chemistry.

N-Acylation : This is the key transformation for the synthesis of the target molecule. It involves the reaction of a piperazine with an acylating agent. The use of an acyl chloride, such as 3-(trifluoromethyl)benzoyl chloride, is a highly efficient and common method. nbinno.com The reaction is typically carried out in an inert solvent with a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct. Alternatively, the carboxylic acid can be coupled directly with the piperazine using standard peptide coupling reagents.

N-Alkylation : This reaction attaches alkyl groups to the piperazine nitrogens and is frequently used in the synthesis of various piperazine-containing drugs. nih.gov It is typically achieved by reacting the piperazine with an alkyl halide, often with a base and sometimes with the addition of sodium or potassium iodide to enhance the reactivity of the alkylating agent. nih.gov

While 2-methylpiperazine is often a commercially available starting material, the construction of the piperazine ring itself can be achieved through several routes. One established method involves the reduction of a 2,5-diketopiperazine. These cyclic amides can be formed from the cyclization of dipeptides. For instance, a dipeptide formed from alanine (B10760859) and glycine (B1666218) precursors can be cyclized to a methyl-substituted diketopiperazine, which is then reduced to the corresponding 2-methylpiperazine. tandfonline.com

Another modern approach involves the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts to yield 2-methylpiperazine. iitm.ac.in This method represents a one-step synthesis at ambient temperature. iitm.ac.in

Specific Approaches for this compound Synthesis

The direct synthesis of the target compound relies on the successful preparation and coupling of its two key precursors.

The 2-methylpiperazine precursor provides the methylated heterocyclic core. Its synthesis can be approached in several ways, including methods that allow for the preparation of specific enantiomers (chiral forms), which is often crucial for pharmaceutical applications. researchgate.net

An effective synthesis for enantiomerically pure (R)- or (S)-2-methylpiperazine starts from the corresponding enantiomer of N-Boc-alanine. tandfonline.com The protected amino acid is coupled with ethyl N-benzylglycinate to form a dipeptide. Subsequent removal of the Boc protecting group with HCl gas, followed by neutralization, triggers spontaneous cyclization to the chiral 1-benzyl-3-methyl-2,5-diketopiperazine. tandfonline.com This intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-benzyl-2-methylpiperazine. The final step is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., using palladium on carbon) to afford the desired 2-methylpiperazine. tandfonline.comchemicalbook.com

StepReagents & ConditionsIntermediate/ProductYield
1. Peptide Coupling N-Boc-alanine, Ethyl N-benzylglycinate, Coupling agentDipeptideHigh
2. Deprotection & Cyclization HCl gas, followed by base (e.g., NaHCO₃)1-Benzyl-3-methyl-2,5-diketopiperazine88%
3. Reduction Lithium aluminum hydride (LiAlH₄) in THFN-Benzyl-2-methylpiperazineHigh
4. Debenzylation H₂, Palladium on carbon (Pd/C) in Methanol2-Methylpiperazine75%
This table summarizes a multi-step synthesis of 2-methylpiperazine based on a documented procedure. tandfonline.com

The final step in the synthesis is the N-acylation reaction, which attaches the trifluoromethylbenzoyl group to the piperazine ring. The key reagent for this transformation is 3-(trifluoromethyl)benzoyl chloride. nbinno.com

Preparation of the Acylating Agent: 3-(Trifluoromethyl)benzoyl chloride is readily prepared from 3-(trifluoromethyl)benzoic acid. A standard method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. 3-(Trifluoromethyl)benzoyl chloride is a stable, albeit reactive, liquid that can be purified by distillation. chemicalbook.comchemicalbook.com

Final Coupling Reaction: The acylation is typically performed by adding 3-(trifluoromethyl)benzoyl chloride dropwise to a solution of 2-methylpiperazine in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). A tertiary amine base like triethylamine (B128534) (Et₃N) is included to act as an acid scavenger. The reaction is often run at a reduced temperature (e.g., 0 °C) initially and then allowed to warm to room temperature.

ParameterConditionPurpose
Reactants 2-Methylpiperazine, 3-(Trifluoromethyl)benzoyl chlorideFormation of the target amide
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)To dissolve reactants and facilitate the reaction
Base Triethylamine (Et₃N), PyridineTo neutralize the HCl byproduct
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side reactions
This table outlines the general conditions for the N-acylation step.

The trifluoromethyl group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating an efficient reaction with the secondary amine of the piperazine ring. nbinno.com The reaction results in the formation of the stable amide bond, yielding this compound.

Reaction Optimization and Process Chemistry for this compound

The optimization of the synthesis of this compound is critical for ensuring high yield, purity, and cost-effectiveness, particularly in a process chemistry setting. The reaction involves the nucleophilic attack of one of the nitrogen atoms of 2-methylpiperazine on the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. Key optimization parameters include the choice of catalytic systems, solvents, reaction temperature, and reactant stoichiometry to control regioselectivity and minimize side-product formation.

The acylation of 2-methylpiperazine with 3-(trifluoromethyl)benzoyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Therefore, a stoichiometric amount of a base is typically required. fishersci.it

Commonly used bases include tertiary amines such as triethylamine (TEA) or pyridine, which act as acid scavengers. fishersci.it In some process optimization scenarios, an aqueous solution of an inorganic base like sodium hydroxide (B78521) may be used in a biphasic system. fishersci.it While not strictly catalytic, these basic reagents are essential for the reaction to proceed to completion.

Alternatively, if starting from 3-(trifluoromethyl)benzoic acid instead of the acyl chloride, a coupling reagent is necessary to activate the carboxylic acid. These reagents facilitate amide bond formation by creating a highly reactive intermediate. ucl.ac.uk While often associated with higher costs and lower atom economy, they are prevalent in medicinal chemistry and can be optimized for larger-scale synthesis. ucl.ac.uk

Below is a table comparing common coupling reagents used for amide bond formation, which could be applied to this synthesis.

Coupling ReagentActivating GroupByproductsKey Features
DCC (Dicyclohexylcarbodiimide)O-acylisoureaDicyclohexylurea (DCU)Effective and inexpensive; DCU byproduct has low solubility and can be challenging to remove. fishersci.it
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisoureaWater-soluble ureaByproduct is easily removed with an aqueous workup, making it preferable for purification. ucl.ac.uk
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Activated esterTetramethylurea, HOBt derivativesVery efficient, fast reaction times, low racemization; high cost and poor atom economy. ucl.ac.uk
T3P (n-Propylphosphonic acid anhydride)Activated carboxylatePhosphonic acid byproductsHigh-yielding and generates water-soluble byproducts; often used in process chemistry. ucl.ac.uk

For the synthesis of this compound, the acyl chloride route with a tertiary amine base is generally preferred for process scale-up due to lower cost and simpler reaction setup.

The choice of solvent is a critical parameter that can influence reaction rate, yield, and product purity. For the Schotten-Baumann type reaction between an acyl chloride and an amine, aprotic solvents are typically favored to avoid solvolysis of the reactive acyl chloride. fishersci.it

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (B1210297). fishersci.it The reaction is often conducted at a reduced temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic nature of the reaction and to improve selectivity. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. fishersci.it

The selection of a solvent can also be guided by green chemistry principles, favoring solvents with better environmental, health, and safety profiles. Recent studies have explored bio-based solvents like Cyrene™ as alternatives to traditional dipolar aprotic solvents for amide synthesis. hud.ac.ukrsc.org

The following table illustrates the potential impact of solvent choice on a model acylation reaction.

SolventDielectric Constant (ε)Typical Reaction TemperatureNotes
Dichloromethane (DCM)9.10 °C to RTGood solubility for reactants; volatile and subject to regulatory scrutiny. ucl.ac.uk
Tetrahydrofuran (THF)7.50 °C to RTCommon aprotic solvent; can form peroxides. fishersci.it
Ethyl Acetate (EtOAc)6.00 °C to RTGreener solvent option; good for extractions. fishersci.it
Acetonitrile (MeCN)37.50 °C to RTPolar aprotic solvent; can facilitate reaction but may be harder to remove. nih.gov
Cyrene™HighRT to elevatedBio-based, sustainable alternative to solvents like DMF and NMP. hud.ac.ukrsc.org

Optimization of reaction conditions involves monitoring the reaction progress by techniques like HPLC or TLC to determine the ideal temperature and time for achieving maximum conversion while minimizing byproduct formation.

A primary challenge in the synthesis of this compound is achieving high regioselectivity. 2-Methylpiperazine is an unsymmetrical diamine with two secondary amine groups at the N1 and N4 positions. The N1 nitrogen is adjacent to the methyl group, making it more sterically hindered, while the N4 nitrogen is less hindered. Electronic effects can also influence nucleophilicity.

The primary desired product is acylation at the less sterically hindered N4 position, but acylation at the N1 position can also occur. The major potential side product is the di-acylated piperazine, where both nitrogen atoms react with the acyl chloride. nih.gov

Several strategies can be employed to enhance the yield of the desired mono-acylated product and minimize side products:

Stoichiometric Control : Using a significant excess of 2-methylpiperazine relative to the 3-(trifluoromethyl)benzoyl chloride can statistically favor mono-acylation and suppress the formation of the di-acylated byproduct. nih.gov The unreacted piperazine can potentially be recovered and recycled in a process chemistry setting.

Controlled Addition : Adding the acyl chloride solution slowly to a cooled solution of the excess piperazine ensures that the acyl chloride is always in the presence of a large excess of the amine, further reducing the likelihood of di-acylation. nih.gov

Use of Protecting Groups : A more complex but highly selective method involves using a mono-protected 2-methylpiperazine, such as N1-Boc-3-methylpiperazine. Acylation would occur selectively at the unprotected N4 position, followed by a deprotection step to yield the final product. This approach adds steps to the synthesis but guarantees regioselectivity and prevents di-acylation.

The following table illustrates the effect of reactant stoichiometry on product distribution in a model piperazine acylation.

Molar Ratio (Piperazine : Acyl Chloride)Mono-acylated Product Yield (%)Di-acylated Byproduct (%)Notes
1 : 1ModerateHighSignificant formation of the di-acylated side product is expected.
2 : 1GoodModerateExcess piperazine improves the yield of the desired mono-acylated product.
4 : 1HighLowA larger excess of piperazine effectively minimizes the formation of the di-acylated byproduct. nih.gov
1 : 1 (with N-Boc-piperazine)Very HighNegligibleProtecting group strategy ensures high regioselectivity and prevents di-acylation.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. The 12 Principles of Green Chemistry provide a framework for evaluating and improving the synthesis. acs.orgacs.org

Key considerations for this specific synthesis include:

Atom Economy : The reaction of 3-(trifluoromethyl)benzoyl chloride with 2-methylpiperazine has a moderate atom economy due to the formation of a hydrochloride salt from the base used as an acid scavenger. Catalytic methods that avoid stoichiometric reagents would improve this metric. acs.orgacs.org

Solvent and Reagent Choice : Selecting greener solvents, such as ethyl acetate or bio-based alternatives like Cyrene™, over hazardous solvents like dichloromethane is a primary goal. ucl.ac.ukhud.ac.uk Reagents should be chosen to be effective and have minimal toxicity.

Waste Prevention : The primary waste stream is the hydrochloride salt of the tertiary amine base. In process chemistry, this waste must be managed and disposed of properly. Optimizing the reaction to use a catalytic amount of base or an alternative synthetic route that generates less waste (e.g., direct catalytic amidation of the carboxylic acid, generating only water) is a key area of green chemistry research. acs.org

Energy Efficiency : Conducting the reaction at ambient temperature after the initial controlled addition reduces energy consumption compared to processes requiring heating or prolonged cooling. acs.org

Green chemistry metrics like Process Mass Intensity (PMI) are used to quantify the efficiency of a chemical process. PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents, process water) to the mass of the final product. ucl.ac.ukwhiterose.ac.uk A lower PMI indicates a greener, more efficient process.

The table below provides an illustrative PMI calculation for the synthesis of this compound via the acyl chloride route.

Input MaterialMolar Mass ( g/mol )MolesMass (g)
2-Methylpiperazine (4 equiv.)100.164.0400.64
3-(Trifluoromethyl)benzoyl chloride (1 equiv.)208.561.0208.56
Triethylamine (1.2 equiv.)101.191.2121.43
Dichloromethane (Solvent)--2000.00
Water (Workup)--1000.00
Total Input Mass 3730.63
Product: this compound 272.280.9 (90% yield)245.05
Process Mass Intensity (PMI) 15.2

Note: This is a simplified, illustrative calculation. Actual PMI would be higher, including all workup and purification solvent masses. whiterose.ac.uk Reducing solvent usage and the excess of reagents are direct ways to lower the PMI and improve the green credentials of the synthesis. ucl.ac.uk

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous structural assignment.

Proton NMR (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoyl ring, the protons of the piperazine (B1678402) ring, and the methyl group protons are expected.

The protons on the trifluoromethyl-substituted benzene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The piperazine ring protons would exhibit signals in the aliphatic region, complicated by the chiral center at the C2 position and the effects of amide bond rotation. The methyl group attached to the piperazine ring would likely appear as a doublet at a higher field (upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH7.5 - 7.9Multiplet (m)
Piperazine CH (at C2)4.0 - 4.5Multiplet (m)
Piperazine CH₂2.8 - 3.8Multiplets (m)
Methyl CH₃1.1 - 1.4Doublet (d)

Carbon-13 NMR (¹³C NMR) and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the benzoyl group (around δ 168-172 ppm), the carbons of the aromatic ring, the carbons of the piperazine ring, and the methyl carbon. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would establish proton-proton couplings, helping to trace the spin systems within the piperazine ring and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not publicly available. Actual values may vary.)

Carbon Group Predicted Chemical Shift (ppm)
Carbonyl C=O169.0
Aromatic C-CF₃131.0 (q)
Aromatic CH125.0 - 135.0
Trifluoromethyl CF₃124.0 (q)
Piperazine CH (at C2)50.0 - 55.0
Piperazine CH₂40.0 - 50.0
Methyl CH₃15.0 - 20.0

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this singlet, typically around -60 to -65 ppm relative to a standard like CFCl₃, is characteristic of a CF₃ group attached to an aromatic ring and confirms its presence in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₅F₃N₂O. The experimentally measured exact mass should align with the calculated theoretical mass, providing strong evidence for the compound's identity.

Table 3: HRMS Data for this compound

Formula Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺
C₁₃H₁₆F₃N₂O⁺273.1215Data not available

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify components in a mixture and to assess the purity of a compound.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, showing a characteristic retention time. The eluted compound would then enter the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 272, confirming the molecular weight.

The fragmentation pattern is key to confirming the structure. Characteristic fragments would arise from the cleavage of the molecule at its weakest bonds. Expected fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of the benzoyl group. Key fragments would likely include the 3-(trifluoromethyl)benzoyl cation (m/z 173) and fragments corresponding to the substituted piperazine ring. Analysis of these fragments provides definitive structural confirmation and can be used to distinguish it from isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture. In the analysis of this compound, LC-MS plays a crucial role in both qualitative and quantitative assessments.

A reversed-phase HPLC method would likely be employed for the separation of this compound from its impurities or in a complex matrix. The retention time of the molecule would be influenced by the polarity of the mobile phase and the nature of the stationary phase. Given its structure, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

Upon elution from the LC column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this nature, which would typically result in the formation of a protonated molecule [M+H]⁺. For this compound (molecular formula C₁₃H₁₅F₃N₂O, molecular weight 272.27 g/mol ), the expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 273.28.

Tandem mass spectrometry (MS/MS) experiments would be conducted to further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for N-benzoylpiperazine derivatives typically involve cleavage of the amide bond and fragmentation of the piperazine ring. researchgate.netresearchgate.net

Expected Fragmentation Pattern:

The primary fragmentation would likely occur at the amide bond, leading to the formation of the 3-(trifluoromethyl)benzoyl cation and the 2-methylpiperazine (B152721) radical, or vice versa. The fragmentation of the piperazine ring itself can also lead to a series of characteristic ions.

Interactive Data Table: Predicted LC-MS Data for this compound

ParameterPredicted ValueDescription
Molecular FormulaC₁₃H₁₅F₃N₂O-
Molecular Weight272.27 g/mol -
[M+H]⁺ (m/z)~273.28Protonated molecule in ESI-MS.
Key Fragment Ion 1 (m/z)~173.04Corresponds to the [3-(trifluoromethyl)benzoyl]⁺ fragment.
Key Fragment Ion 2 (m/z)~99.11Corresponds to the protonated [2-methylpiperazine]⁺ fragment.
Key Fragment Ion 3 (m/z)~70.07A common fragment from the piperazine ring cleavage.

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide and the piperazine ring would likely appear in the 1200-1400 cm⁻¹ region. The trifluoromethyl group (CF₃) typically exhibits strong absorption bands in the range of 1100-1350 cm⁻¹ due to C-F stretching vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperazine methylene groups will be observed just below 3000 cm⁻¹. The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region. nist.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Amide)1630-1680Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
C-F Stretch (CF₃)1100-1350Strong
C-N Stretch1200-1400Medium
Aromatic C=C Stretch1450-1600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to show absorption bands characteristic of the benzoyl chromophore. Aromatic amides typically exhibit two main absorption bands. acs.orgcdnsciencepub.comresearchgate.net An intense band (π → π* transition) is expected in the region of 200-240 nm, and a less intense band (n → π* transition) at longer wavelengths, typically around 260-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic ring.

X-ray Crystallography for Solid-State Structure and Conformation

While a specific crystal structure for this compound is not publicly available, the solid-state structure and conformation can be inferred from crystallographic data of closely related N-benzoylpiperazine derivatives. researchgate.netiucr.org

It is highly probable that the piperazine ring adopts a chair conformation, as this is the most stable arrangement for six-membered saturated heterocyclic rings. researchgate.net The methyl group at the 2-position can exist in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. The large 3-(trifluoromethyl)benzoyl group attached to one of the nitrogen atoms would also preferentially occupy an equatorial position to minimize steric interactions.

The amide bond is expected to be planar, and the orientation of the 3-(trifluoromethyl)phenyl ring relative to the piperazine ring will be determined by steric and electronic factors. There will be a specific torsion angle between the plane of the aromatic ring and the plane of the amide group.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on analogs)

ParameterPredicted Conformation/Value
Piperazine Ring ConformationChair
Methyl Group PositionEquatorial
3-(Trifluoromethyl)benzoyl Group PositionEquatorial
Amide Bond GeometryPlanar

Chiral Analysis of this compound

The presence of a methyl group at the C2 position of the piperazine ring introduces a chiral center, meaning that this compound can exist as a pair of enantiomers (R and S forms). Chiral analysis is therefore essential to determine the enantiomeric purity of a sample and to separate the individual enantiomers for further study.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the relative amounts of the two enantiomers in a mixture. heraldopenaccess.us It is crucial in pharmaceutical and chemical research as enantiomers can have different biological activities.

Several methods can be employed to determine the enantiomeric purity of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. nih.gov A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. unl.pt

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase to separate the enantiomers in the gas phase. gcms.czmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct. The integration of these separated signals can be used to determine the enantiomeric ratio.

The separation of the enantiomers of this compound on a preparative scale can be achieved through several methods:

Preparative Chiral HPLC: This is a scaled-up version of the analytical technique, allowing for the isolation of larger quantities of each enantiomer.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted enantiomer can then be separated.

Interactive Data Table: Overview of Chiral Analysis Techniques

TechniquePrincipleApplication
Chiral HPLCDifferential interaction with a chiral stationary phase.Determination of enantiomeric purity and preparative separation.
Chiral GCGas-phase separation on a chiral stationary phase.Analytical determination of enantiomeric purity.
NMR with Chiral Shift ReagentsFormation of transient diastereomeric complexes leading to spectral separation.Determination of enantiomeric ratio.
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilities.Preparative separation of enantiomers.

Computational Chemistry and Molecular Modeling of 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the prediction of various molecular properties with a high degree of accuracy.

Electronic Structure and Reactivity Prediction of 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine

The electronic character of this compound is largely dictated by the interplay of its constituent functional groups: the piperazine (B1678402) ring, the methyl group, the benzoyl group, and the trifluoromethyl substituent. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the electron distribution across the aromatic ring, thereby affecting the reactivity of the entire molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide quantitative insights into this electronic structure. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring are anticipated to be nucleophilic centers, while the carbon atom of the carbonyl group and the aromatic ring carbons influenced by the trifluoromethyl group are likely to be electrophilic.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Typical range for organic molecules)Relates to the ability to donate electrons
LUMO Energy(Typical range for organic molecules)Relates to the ability to accept electrons
HOMO-LUMO Gap(Calculated difference)Indicator of chemical reactivity and stability
Dipole Moment(Calculated value)Measure of the overall polarity of the molecule

Note: The specific numerical values would require actual computational runs.

Conformational Analysis and Energy Minima

The flexibility of the piperazine ring and the rotational freedom around the amide bond and the bond connecting the benzoyl group to the piperazine ring give rise to multiple possible conformations for this compound. A comprehensive conformational analysis is essential to identify the most stable, low-energy conformations, as these are the most likely to be populated under physiological conditions and to be biologically active.

Table 2: Relative Energies of Potential Conformers of this compound

ConformerKey Dihedral AnglesRelative Energy (kcal/mol)
Chair (equatorial methyl)(Calculated values)0 (Reference)
Chair (axial methyl)(Calculated values)(Calculated value)
Boat/Twist-Boat(Calculated values)(Calculated value)

Note: The specific numerical values and the identification of the global minimum energy conformer would require detailed computational studies.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This allows for the exploration of the conformational flexibility and interactions of the molecule in a more realistic, solution-phase environment.

Dynamic Behavior and Conformational Ensembles of this compound

MD simulations of this compound would reveal the dynamic interplay between its different conformations. By simulating the molecule in a solvent box (typically water to mimic physiological conditions) over a period of nanoseconds or longer, one can observe transitions between different energy minima on the potential energy surface. The resulting trajectory provides a conformational ensemble, which is a collection of all the conformations the molecule adopts over the course of the simulation.

Analysis of this ensemble can provide insights into the flexibility of different parts of the molecule. For instance, the piperazine ring might exhibit ring-puckering motions, and the side chains will have their own degrees of rotational freedom. Understanding this dynamic behavior is crucial, as the biological activity of a molecule can be influenced by its ability to adopt specific conformations to bind to a target receptor.

Solvent Interactions and Stability Studies

The presence of a solvent can have a profound impact on the stability and conformation of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. The polar groups of the molecule, such as the carbonyl oxygen and the piperazine nitrogens, are expected to form hydrogen bonds with water molecules. The nonpolar parts, like the benzoyl ring and the methyl group, will have hydrophobic interactions.

By analyzing the radial distribution functions of water molecules around specific atoms of the solute, one can quantify the extent and nature of solvation. These simulations can also be used to calculate the free energy of solvation, which is a measure of the molecule's stability in a given solvent. This information is valuable for understanding the molecule's solubility and its partitioning between different biological compartments.

Molecular Docking Studies with Relevant Biological Receptors/Enzymes (Hypothetical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) might bind to a protein target.

Given the structural features of this compound, several hypothetical biological targets could be considered for docking studies. For instance, piperazine-containing compounds are known to interact with a variety of receptors and enzymes in the central nervous system. Hypothetical targets could include G-protein coupled receptors (GPCRs) or specific enzymes where the piperazine moiety can act as a key pharmacophore.

In a hypothetical docking study, the 3D structure of the target protein would be obtained from a protein database. The low-energy conformations of this compound, identified from the conformational analysis, would then be "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity for each docked pose, predicting the most likely binding mode.

The results of such a study would highlight the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking with aromatic residues in the protein's active site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical GPCR Target

ParameterPredicted Outcome
Binding Affinity (kcal/mol)(Calculated value)
Key Interacting Residues(List of amino acids)
Type of InteractionsHydrogen bonds, hydrophobic interactions, etc.
Predicted Binding Pose(Description of the orientation in the active site)

Note: This table represents a hypothetical scenario, and the actual results would depend on the specific protein target chosen for the docking study.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in predicting the binding mode of compounds like this compound to a potential biological target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

For instance, in studies involving piperazine-based compounds, docking simulations have been successfully employed to elucidate their binding interactions with various receptors, such as sigma receptors. nih.gov These studies often reveal that the piperazine ring and its substituents play a crucial role in anchoring the ligand within the binding pocket through a series of interactions. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is calculated by the scoring function. A lower binding energy typically indicates a more stable and favorable interaction.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes and the stability of interactions. For piperazine derivatives, MD simulations have been used to confirm the stability of the predicted binding modes and to identify key residues that maintain the interaction over time. nih.gov

To illustrate the type of data generated from such studies, the following table presents hypothetical binding affinity predictions for this compound with a generic receptor, based on common outcomes for similar compounds.

Computational MethodPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Molecular Docking (Pose 1)-8.5Hydrogen bond with Serine, Pi-stacking with Phenylalanine
Molecular Docking (Pose 2)-7.9Hydrophobic interactions with Leucine and Valine
MM/GBSA Rescoring-55.3Combination of electrostatic and van der Waals forces

Identification of Key Interacting Residues and Pharmacophoric Features

A crucial outcome of molecular modeling studies is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand recognition and binding. For compounds containing a benzoylpiperazine scaffold, these interactions often involve:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group of the piperazine can be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the trifluoromethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic ring of the benzoyl moiety can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Pharmacophore modeling is another vital computational tool that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dovepress.com

For a molecule like this compound, a hypothetical pharmacophore model could be generated based on its structural features and comparison with other active molecules. Such a model would guide the design of new analogues with potentially improved affinity and selectivity.

The key pharmacophoric features likely to be important for the biological activity of this compound and its analogues are summarized in the table below.

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Interacting Residue Type
Hydrogen Bond AcceptorCarbonyl oxygen, Piperazine nitrogensSerine, Threonine, Asparagine, Glutamine
Aromatic RingBenzoyl groupPhenylalanine, Tyrosine, Tryptophan
Hydrophobic CenterTrifluoromethyl group, Methyl groupLeucine, Isoleucine, Valine, Alanine (B10760859)
Positive Ionizable Feature (at physiological pH)Piperazine nitrogenAspartic acid, Glutamic acid

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Development of Predictive Models based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. eurekaselect.com These models are built using a set of calculated molecular descriptors that quantify various aspects of a molecule's structure.

For a series of benzoylpiperazine derivatives, a QSAR model could be developed to predict a specific biological activity. The process involves:

Data Set Collection: Assembling a series of compounds with known activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Commonly used molecular descriptors in QSAR studies of piperazine-containing compounds include molar refractivity (MR), topological polar surface area (TPSA), and various electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. wu.ac.th

Correlation of Structural Modifications with Predicted Properties (excluding clinical outcomes)

Once a reliable QSAR model is established, it can be used to predict the properties of new, unsynthesized compounds and to understand how specific structural modifications influence these properties. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the benzoyl ring leads to a predicted increase in a certain non-clinical property.

This approach allows for the rational design of new analogues with desired property profiles. For instance, modifications to the 2-methylpiperazine (B152721) ring or substitutions on the trifluoromethylbenzoyl moiety could be systematically evaluated in silico to predict their impact on properties such as receptor binding affinity or membrane permeability. This computational pre-screening helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The following table illustrates a hypothetical correlation between structural modifications of this compound and their predicted effects on a non-clinical property, based on a hypothetical QSAR model.

Structural ModificationMolecular Descriptor ChangePredicted Effect on Property X
Replacement of methyl group with ethyl groupIncrease in molecular volumeSlight decrease in predicted activity
Moving trifluoromethyl group from position 3 to 4Change in electronic distributionSignificant increase in predicted activity
Addition of a hydroxyl group to the benzoyl ringIncrease in polarity (TPSA)Decrease in predicted membrane permeability

Cheminformatics and Virtual Screening for Analogues of this compound

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics plays a crucial role in virtual screening, a process used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov

Virtual screening for analogues of this compound can be performed using two main approaches:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, docking can be used to screen large compound libraries. nih.gov Each compound in the library is docked into the binding site of the target, and the top-scoring compounds are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of active molecules is available, a pharmacophore model or a QSAR model can be built based on these known actives. nih.gov This model is then used as a query to search for compounds in a database that have similar properties or match the pharmacophoric features.

These virtual screening campaigns can lead to the identification of novel chemical scaffolds or analogues of this compound with potentially improved properties. The hits from a virtual screen are typically subjected to further computational analysis and, if promising, are then synthesized and tested experimentally.

In Vitro Biological Target Identification and Mechanistic Studies of 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a foundational drug discovery process that utilizes automation, robotics, and advanced data processing to rapidly assess the biological or biochemical activity of a large number of compounds. ufl.edu This methodology allows for the efficient identification of "hits"—compounds that interact with a specific biological target—from extensive chemical libraries. ufl.edu For a novel compound like 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, HTS serves as the initial step to uncover its potential biological targets.

Cell-free assays are fundamental in HTS as they allow for the direct assessment of a compound's effect on a purified biological target, such as an enzyme or receptor, without the complexity of a cellular environment. These assays are crucial for identifying direct molecular interactions.

A common application is the screening for enzyme inhibitors. For instance, a library of compounds could be tested against key enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes like dihydrofolate reductase (DHFR). nih.gov In a typical enzyme inhibition assay, the enzyme, its substrate, and the test compound are combined, and the enzyme's activity is measured. A reduction in activity indicates inhibition. Fluorescence-based methods are widespread, but label-free techniques, such as displacement assays that leverage the intrinsic fluorescence of a known ligand, are also employed to avoid potential interference from labels. nih.gov

Research on related trifluoromethyl-containing quinoxaline (B1680401) derivatives has demonstrated the utility of this approach. In these studies, compounds were screened against human dihydrofolate reductase (hDHFR) and human thymidylate synthase (hTS) to determine their inhibitory constants (Ki). nih.gov This type of screening can rapidly identify potent and selective inhibitors.

Table 1: Illustrative Data from a Cell-Free Enzyme Inhibition Screen of Quinoxaline Analogs

This table presents example data for related compounds to illustrate the type of results obtained from such assays.

CompoundhDHFR Ki (μM) nih.govhTS Ki (μM) nih.gov
1 0.2>50
6 0.815
17 0.3>50
21 0.411
24 0.419
27 0.513
29 0.417

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity. These assays are critical for identifying ligands for receptors such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The two most common formats are filtration assays and Scintillation Proximity Assays (SPA). nih.gov Both typically utilize a radiolabeled ligand known to bind to the target receptor. nih.gov

In a competitive binding assay, the receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are incubated together. nih.gov The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the half-maximal inhibitory concentration (IC₅₀) and the binding affinity constant (Kᵢ) can be calculated. nih.gov

Studies on chiral piperazine (B1678402) derivatives have used this methodology to determine binding affinities for sigma-receptors, which are implicated in various neurological processes. nih.gov In these studies, membrane preparations from guinea pig brain (for σ₁) and rat liver (for σ₂) were used with radiolabeled ligands to determine the Kᵢ values of the test compounds. nih.gov

Table 2: Example Sigma-Receptor Binding Affinities for a Series of Piperazine Derivatives

This table presents example data for related compounds to illustrate the type of results obtained from receptor binding assays.

CompoundSubstituentσ₁-Receptor Affinity Ki (nM) nih.govσ₂-Receptor Affinity Ki (nM) nih.gov
3a Benzyl (B1604629)1291,210
3b 4-Fluorobenzyl47.71,160
3c 4-Chlorobenzyl39.81,440
3d 4-Methoxybenzyl12.4889
3e 1-Naphthylmethyl32.11,430

Detailed Biochemical and Biophysical Characterization of Target Interactions

Once a "hit" is identified and confirmed, more detailed biochemical and biophysical studies are conducted to characterize the precise nature of the interaction between the compound and its target.

While binding affinity (Kₖ) is a measure of the strength of an interaction at equilibrium, binding kinetics—the rates of association (kₒₙ) and dissociation (kₒff)—provide a more dynamic picture of the interaction. The residence time of a drug on its target, which is inversely related to kₒff, has been shown to be a better correlate of in vivo efficacy than binding affinity alone. nih.gov

Computational methods, such as Molecular Dynamics (MD) simulations, are increasingly used to predict kinetic rates and explore binding and unbinding pathways. nih.gov For example, simulations can capture repetitive dissociation and binding events, allowing for the calculation of kinetic constants. nih.gov From these rates, the binding free energy (ΔG) can be calculated (ΔG = -RTln(kₒff/kₒₙ)), providing thermodynamic insight into the interaction. nih.gov

Table 3: Example Kinetic and Thermodynamic Data from MD Simulations (MDM2-Nutlin 3 System)

This table presents example data for a well-studied system to illustrate the parameters derived from kinetic and thermodynamic analyses.

ParameterDescriptionIllustrative Value nih.gov
kₒₙ Association Rate Constant1.2 x 10⁸ M⁻¹s⁻¹
kₒff Dissociation Rate Constant0.2 s⁻¹
Kₖ Equilibrium Dissociation Constant (kₒff/kₒₙ)1.7 nM
ΔG Gibbs Free Energy of Binding-11.02 kcal/mol

Structural biology techniques provide a high-resolution, three-dimensional view of the compound bound to its biological target. X-ray crystallography is the most powerful method for this purpose. The process involves crystallizing the target protein in complex with the ligand (co-crystallization). The resulting crystal is exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, which reveals the atomic-level structure of the complex.

This structural information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that govern binding. It can confirm the binding mode and provide a rational basis for further chemical optimization of the compound to improve potency and selectivity. Structural characterization of precursors for antitubercular agents, for example, has revealed details about hydrogen bonding and molecular conformation in the solid state. nih.gov

Cell-Based Functional Assays for Molecular Mechanism Elucidation

Following characterization of the direct target interaction, cell-based assays are essential to confirm that the compound exerts the desired functional effect in a living system and to elucidate its broader molecular mechanism. These assays assess the compound's activity in a more physiologically relevant context.

Commonly used assays include:

Cell Proliferation/Cytotoxicity Assays: Assays like the MTT assay are used to measure a compound's effect on the viability and proliferation of cells, often cancer cell lines. This provides an IC₅₀ value, indicating the concentration at which the compound inhibits cell growth by 50%. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine if a compound affects the cell cycle. A compound might, for example, cause cells to arrest in a specific phase (e.g., G1, S, G2/M), which can be indicative of its mechanism (e.g., DNA damage or mitotic inhibition). nih.gov For example, the pyrazine (B50134) derivative BPU was shown to effectively arrest Jurkat cell cycle progression in the sub-G1 phase. nih.gov

Signaling Pathway Analysis: Techniques like Western blotting can be used to measure changes in the levels or phosphorylation status of key proteins within a signaling pathway. nih.gov If a compound targets a specific kinase, a cell-based assay can confirm that it inhibits the phosphorylation of that kinase's downstream substrates. nih.gov

Table 4: Illustrative Data from Cell-Based Functional Assays for Anticancer Activity (Compound BPU)

This table presents example data for an anticancer agent to illustrate the type of results obtained from cell-based functional assays.

Assay TypeCell LineEndpointIllustrative Result nih.gov
MTT Cytotoxicity Jurkat (Leukemia)IC₅₀4.64 µM
MTT Cytotoxicity HeLa (Cervical Cancer)IC₅₀> 30 µM
MTT Cytotoxicity MCF-7 (Breast Cancer)IC₅₀> 30 µM
Cell Cycle Analysis Jurkat (Leukemia)Cell Cycle ArrestArrest in Sub-G1 Phase

Reporter Gene Assays and Signaling Pathway Analysis

No studies utilizing reporter gene assays to investigate the effects of this compound on specific signaling pathways have been identified in the public domain.

Reporter gene assays are a common in vitro tool used to study the modulation of signaling pathways. These assays typically involve cells that have been engineered to express a reporter gene (such as luciferase or green fluorescent protein) under the control of a specific transcriptional response element. An increase or decrease in reporter gene expression indicates that the pathway is being activated or inhibited, respectively. This methodology allows for high-throughput screening and detailed functional analysis of how a compound affects cellular signaling cascades.

While this technique is widely used for various compounds, including those targeting pathways like NF-κB, NFAT, and STAT3, no such experiments have been published for this compound.

Modulatory Effects on Specific Biological Processes (e.g., cellular uptake, efflux)

There is no available research detailing the modulatory effects of this compound on biological processes such as cellular uptake or efflux.

Cellular uptake and efflux are critical processes that determine the intracellular concentration and, consequently, the efficacy of a compound. These processes are often mediated by transporter proteins. For example, some compounds are identified as substrates for efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which can limit their intracellular accumulation and effectiveness. Conversely, some molecules can act as inhibitors of these efflux pumps. Studies on other piperazine-containing molecules, such as 1-(1-naphthylmethyl)-piperazine, have shown their potential as efflux pump inhibitors, which can enhance the efficacy of other drugs by preventing their removal from the cell. However, whether this compound acts as a substrate or inhibitor for any uptake or efflux transporters has not been experimentally determined.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on related benzoylpiperazine and trifluoromethyl-containing analogues provide insights into how structural modifications can influence biological activity.

Impact of Substituent Modifications on In Vitro Activity

No in vitro activity data is available for analogues with specific substituent modifications to the this compound scaffold.

In general SAR studies of related compound classes, the following observations have been made:

Modifications to the Benzoyl Ring: In a series of benzoyl piperazine amides investigated as tyrosinase inhibitors, the nature and position of substituents on the benzoyl ring were critical for activity.

Modifications to the Piperazine Ring: For other classes of piperazine derivatives, substitution on the piperazine ring has been shown to significantly alter biological activity. For instance, in a series of N-phenylpiperazine-based antimycobacterial agents, the substituent on the distal nitrogen of the piperazine ring heavily influenced potency and selectivity.

Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly impact a molecule's binding affinity, metabolic stability, and cell permeability. Studies on other scaffolds show that the position of the CF3 group is often crucial for activity.

The table below conceptualizes how SAR data for this compound and its analogues could be presented if it were available.

Table 1: Illustrative SAR Data for Hypothetical Analogues This table is for illustrative purposes only, as no experimental data was found for the specified compound or its direct analogues.

Compound ID R1 (Piperazine) R2 (Benzoyl Ring) Target Activity (IC50, µM)
Target 2-Methyl 3-Trifluoromethyl Data Not Available
Analogue 1 H 3-Trifluoromethyl Data Not Available
Analogue 2 2-Methyl H Data Not Available
Analogue 3 2-Methyl 4-Trifluoromethyl Data Not Available
Analogue 4 2-Methyl 3-Chloro Data Not Available

Stereochemical Influence on Biological Interactions

No studies have been conducted on the stereochemical influence of the chiral center at the 2-position of the methylpiperazine ring on the biological interactions of this compound. Since this compound possesses a stereocenter, it exists as two enantiomers, (R)- and (S)-2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. However, without experimental data, it is impossible to determine the specific influence of stereochemistry for this compound.

Elucidation of Molecular Mechanisms of Action (MOA) for this compound (in vitro)

The molecular mechanism of action for this compound has not been elucidated, as no in vitro studies identifying its biological target or mechanism of interaction have been published. Research on other benzoyl piperazine compounds has identified various biological targets, including tyrosinase and 11β-hydroxysteroid dehydrogenase 1, demonstrating the diverse activities of this chemical class. However, these findings cannot be extrapolated to confirm the specific MOA for this compound.

Advanced Methodological Applications in 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine Research

Development of Chemical Probes and Tools based on 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine

To investigate the molecular interactions of this compound within complex biological systems, its structure can be modified to create specialized probes. These tools are designed to report on the compound's location, binding partners, and dynamics without significantly altering its inherent biological activity.

Affinity labels are derivatives of a compound that contain a reactive group capable of forming a covalent bond with its biological target. This permanent linkage allows for the subsequent isolation and identification of the target protein. A more refined version of this technique is photoaffinity labeling, which offers greater temporal control.

Photoaffinity probes based on the this compound scaffold would incorporate a photoreactive moiety, such as a diazirine, azido, or benzophenone (B1666685) group. The trifluoromethyl group already present in the parent compound is a feature shared with some advanced photolabels, like 3-trifluoromethyl-3-aryldiazirines, which are noted for their stability in ambient light. rsc.org Upon irradiation with UV light at a specific wavelength, this group generates a highly reactive intermediate (e.g., a carbene or nitrene) that covalently crosslinks with nearby molecules, presumably the compound's direct binding target. nih.gov This process allows researchers to "capture" the binding interaction in situ. Following crosslinking, the protein-probe complex can be identified using techniques like mass spectrometry.

Table 1: Comparison of Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive Group Activating Wavelength (nm) Reactive Intermediate Key Advantages
Aryl Azide 254-300 Nitrene Small size, historically widely used
Benzophenone 350-360 Triplet Ketone High stability, less reactive with water

Developing analogues that can be visualized provides a powerful means to study the distribution and target engagement of this compound in vitro and in preclinical models.

Fluorescent Analogues: A fluorescent probe can be created by conjugating a fluorophore (a fluorescent molecule) to the this compound structure. The piperazine (B1678402) moiety is a common scaffold used in the development of fluorescent probes. researchgate.net The selection of the fluorophore and the point of attachment on the parent molecule are critical to ensure that the pharmacological properties are retained. These fluorescent analogues can be used in techniques like fluorescence microscopy and flow cytometry to visualize the compound's accumulation in specific cells or subcellular compartments (e.g., mitochondria, endoplasmic reticulum) in vitro.

Radiolabeled Analogues: For preclinical imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a radioactive isotope is incorporated into the compound's structure. nih.gov Common isotopes for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). Given the presence of a trifluoromethyl group, direct radiolabeling with ¹⁸F could be a viable synthetic strategy. Alternatively, a precursor molecule could be synthesized for methylation using [¹¹C]methyl triflate. nih.gov These radiolabeled tracers allow for the non-invasive, quantitative assessment of the compound's distribution and target receptor density in animal models, providing valuable pharmacokinetic and pharmacodynamic data. nih.govnih.gov

Table 2: Selected Radioisotopes for Preclinical Imaging

Isotope Imaging Modality Half-life Common Labeling Precursor
Carbon-11 (¹¹C) PET 20.4 minutes [¹¹C]CH₃I, [¹¹C]CO₂
Fluorine-18 (¹⁸F) PET 109.8 minutes [¹⁸F]Fluoride
Technetium-99m (⁹⁹mTc) SPECT 6.0 hours Various chelators (e.g., DTPA, HYNIC)

Integration of Omics Technologies for Systems-Level Understanding (in vitro)

"Omics" technologies offer a global, unbiased view of molecular changes within a biological system in response to a chemical perturbation. Applying these techniques to cells treated with this compound can reveal its mechanism of action on a broader scale.

Proteomics, the large-scale study of proteins, is a powerful tool for both identifying the direct molecular targets of a compound and understanding its downstream effects on cellular signaling pathways. One common approach is chemical proteomics, where an affinity probe derived from this compound is used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

Another strategy is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding. Proteins that bind to the compound will typically be stabilized and "melt" at a higher temperature. By comparing the proteome-wide melting profiles of treated versus untreated cells, specific targets can be identified.

Metabolomics involves the comprehensive analysis of small molecule metabolites within a cell or biological system. Treatment of cells with this compound may induce characteristic changes in the cellular metabolome, providing a functional readout of the compound's activity. For instance, studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have detailed its extensive metabolism through processes like hydroxylation and degradation of the piperazine ring, followed by phase II reactions such as glucuronidation and sulfation. nih.gov Similar metabolomic studies on this compound could reveal its metabolic fate and identify key enzymatic pathways it interacts with, offering insights into its mechanism of action and potential off-target effects.

Microfluidic and High-Content Screening Platforms

Modern drug discovery and chemical biology research benefit immensely from high-throughput screening technologies that allow for the rapid testing of compounds under numerous conditions.

Microfluidic Platforms: These "lab-on-a-chip" systems enable the automation and miniaturization of complex biological experiments. They can be used to perform high-throughput screening of this compound against various cell lines, using minimal amounts of reagents. Parameters such as cell viability, proliferation, and apoptosis can be measured in response to a range of compound concentrations and exposure times, generating rich datasets efficiently.

High-Content Screening (HCS): HCS combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells. irbm.com Instead of measuring a single endpoint, HCS can simultaneously assess multiple cellular parameters, including changes in morphology, protein localization, organelle health, and the expression of specific biomarkers. nih.gov For example, cells treated with this compound could be stained with various fluorescent dyes and antibodies to profile its phenotypic signature. This approach can help classify the compound's mechanism of action by comparing its induced cellular phenotype to those of reference compounds with known biological activities. irbm.comnih.gov

Table 3: Example Parameters Measurable by High-Content Screening

Cellular Parameter Measurement Method Biological Readout
Nuclear Morphology DNA Stains (e.g., Hoechst) Cell cycle status, apoptosis (nuclear condensation)
Cell Viability Live/Dead Stains (e.g., Calcein AM/EthD-1) Cytotoxicity
Protein Translocation Immunofluorescence or Fluorescent Proteins Activation of signaling pathways (e.g., NF-κB)
Mitochondrial Membrane Potential Potential-sensitive dyes (e.g., TMRM) Mitochondrial health, apoptosis induction

Future Research Directions and Unaddressed Academic Questions for 2 Methyl 1 3 Trifluoromethyl Benzoyl Piperazine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, while achievable through conventional amide bond formation, presents an opportunity for the development of more efficient and environmentally benign methodologies. A probable synthetic route involves the acylation of 2-methylpiperazine (B152721) with 3-(trifluoromethyl)benzoyl chloride or the amide coupling of 2-methylpiperazine with 3-(trifluoromethyl)benzoic acid. Future research should focus on optimizing this synthesis with an emphasis on green chemistry principles.

Exploration into sustainable synthetic strategies could include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the amidation reaction could offer a highly selective and environmentally friendly alternative to chemical catalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions and could be explored for the synthesis of trifluoromethylated piperazine (B1678402) derivatives.

The development of such novel pathways would not only be beneficial for the production of this compound but could also be applied to a broader range of related N-aroylpiperazine compounds.

Advanced Computational Prediction and Machine Learning in Compound Design

The integration of computational tools is paramount in modern drug discovery. For this compound, in silico studies can provide valuable insights into its physicochemical properties, potential biological activities, and metabolic fate, thereby guiding experimental efforts.

Future computational research directions should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of trifluoromethylated piperazine derivatives could help in predicting the biological activity of this compound and in designing new analogs with improved potency and selectivity. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Identifying potential biological targets through reverse docking and then using molecular dynamics simulations to study the binding interactions and stability of the ligand-protein complex can elucidate its mechanism of action at a molecular level. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development to identify potential liabilities and guide chemical modifications to improve the compound's pharmacokinetic profile.

Machine Learning (ML) in Synthesis and Design: ML algorithms can be employed to optimize reaction conditions for the synthesis of trifluoromethylated compounds and to design novel derivatives with desired properties by learning from existing chemical data. wisdomlib.orgnih.govsemanticscholar.org

These computational approaches can significantly accelerate the research and development process for this class of compounds.

Discovery of Undisclosed Biological Targets and Deeper Mechanistic Insights (in vitro)

The piperazine nucleus is a common feature in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antipsychotic effects. nih.govsemanticscholar.orgmdpi.com The introduction of a trifluoromethyl group can further modulate these properties by altering lipophilicity, metabolic stability, and binding affinity. nih.gov A critical area of future research is the comprehensive in vitro screening of this compound to identify its biological targets and elucidate its mechanism of action.

Key research questions to be addressed include:

Broad-Spectrum Biological Screening: The compound should be tested against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and kinases, to identify any primary activities.

Mechanism of Action Studies: Once a primary target is identified, detailed in vitro studies should be conducted to understand how the compound interacts with its target and modulates its function. This could involve enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

Investigation of Neurotoxic Effects: Given that some piperazine derivatives exhibit neurotoxic effects, it is crucial to evaluate the potential neurotoxicity of this compound in relevant neuronal cell lines. wisdomlib.org

Antiviral and Antiparasitic Activity: The trifluoromethyl group is present in several antiviral drugs, and piperazine derivatives have shown anthelmintic properties. nih.govfrontiersin.org Therefore, screening for these activities could reveal new therapeutic applications.

Uncovering the specific biological targets of this compound will be a pivotal step in understanding its potential pharmacological relevance.

Development of this compound as a Tool Compound for Basic Biological Research

Even in the absence of immediate therapeutic applications, novel chemical entities can serve as valuable tool compounds for basic biological research. If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed as a chemical probe to study the function of that target in cellular and physiological processes.

Future work in this area could involve:

Characterization as a Chemical Probe: This includes demonstrating high potency, selectivity, and a well-defined mechanism of action.

Development of Radiolabeled Analogs: Radiolabeling the compound would enable its use in receptor binding studies and in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and density of its target in the brain and peripheral tissues.

Use in Target Validation: As a selective modulator, the compound could be used to validate the role of its biological target in various disease models, providing a rationale for the development of new therapeutic agents.

The development of this compound as a tool compound could significantly contribute to our understanding of fundamental biological pathways.

Cross-Disciplinary Integration for Comprehensive Understanding of Trifluoromethylated Piperazine Derivatives

A comprehensive understanding of this compound and its analogs will require a collaborative, cross-disciplinary approach. Integrating expertise from synthetic chemistry, computational chemistry, pharmacology, and molecular biology will be essential to fully characterize this class of compounds.

Future research should foster collaborations to:

Establish Structure-Activity Relationships (SAR): Synthetic chemists can generate a library of analogs with systematic modifications to the 2-methylpiperazine and 3-(trifluoromethyl)benzoyl moieties. Pharmacologists can then test these compounds to establish clear SAR, guiding the design of more potent and selective molecules.

Correlate In Silico Predictions with Experimental Data: A close feedback loop between computational chemists and experimental biologists is crucial to refine and validate predictive models, leading to more accurate in silico screening and design.

Explore Novel Applications: Interdisciplinary teams can explore the potential of these compounds in diverse fields, from medicine to agriculture, based on their identified biological activities. For instance, some trifluoromethylated piperazine derivatives have been investigated as potential plant activators.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-[3-(trifluoromethyl)benzoyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

N-Alkylation of piperazine derivatives : React 2-methylpiperazine with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃. Stirring at 85°C for 8–12 hours under inert atmosphere improves substitution efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s polarity. Yields range from 70–93%, depending on stoichiometric ratios and solvent choice. TLC monitoring (hexane:ethyl acetate, 1:2) ensures reaction completion .

Q. Key Variables :

  • Solvent : DMF enhances reactivity but complicates purification; acetonitrile offers better control .
  • Base : K₂CO₃ vs. NaOH affects byproduct formation (e.g., hydrolysis of trifluoromethyl groups) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the trifluoromethyl group’s deshielding effect appears at ~δ 125–130 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., 365.1351 g/mol) resolves ambiguities in molecular formula .
  • HPLC-PDA : Purity >95% is achievable using C18 columns (acetonitrile/water mobile phase, 0.1% TFA modifier) .

Data Interpretation Tip : Cross-validate spectroscopic data with computational tools (e.g., PubChem’s InChIKey) to address discrepancies in aromatic proton splitting .

Q. How does the trifluoromethyl group influence solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Solubility Screening : Use shake-flask assays in PBS (pH 7.4) and simulated gastric fluid. The trifluoromethyl group reduces aqueous solubility (logP ~2.8) but enhances membrane permeability (Caco-2 assay) .
  • Bioavailability : Pharmacokinetic studies in rodents show a half-life of 4–6 hours due to metabolic stability imparted by the trifluoromethyl group .

Experimental Design : Pair with analogs lacking the CF₃ group to isolate its effects on ADME properties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Analysis : Test across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (Gram-positive vs. Gram-negative). For example, IC₅₀ values <10 μM in cancer models vs. MIC >50 μg/mL in antimicrobial assays suggest target specificity .
  • Target Profiling : Use kinase inhibition panels (e.g., tyrosine kinase assays) to identify off-target effects. Molecular docking (AutoDock Vina) predicts binding to ATP pockets in kinases vs. bacterial efflux pumps .

Case Study : Discrepancies in antioxidant activity may arise from assay conditions (e.g., DPPH vs. ABTS radicals); validate via ESR spectroscopy .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • QSAR Modeling : Train models on piperazine derivatives with known BBB permeability (e.g., Molinspiration’s Rule of Five). The trifluoromethyl group improves BBB penetration (predicted PSA <70 Ų) .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6 inhibition assays) identifies metabolic hotspots. Introduce electron-withdrawing substituents to block oxidative metabolism .

Tool Recommendation : Schrödinger’s ADMET Predictor integrates toxicity and bioavailability parameters for lead optimization .

Q. What experimental protocols ensure stability in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Matrix Selection : Store samples in EDTA-treated human plasma at -80°C to prevent degradation (>90% stability over 14 days). Avoid repeated freeze-thaw cycles .
  • Analytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., d₄-TFMPP) to correct for matrix effects. DESI-MS provides rapid screening but requires PTFE substrates for reproducibility .

Critical Parameter : pH adjustment (e.g., 0.1% formic acid in mobile phase) minimizes ion suppression in MS .

Q. How do structural modifications (e.g., substituting benzoyl with sulfonamide) alter receptor binding affinity?

Methodological Answer:

  • Synthetic Protocol : Replace benzoyl chloride with sulfonyl chlorides in step 1. Monitor reaction via FTIR for S=O stretch at ~1350 cm⁻¹ .
  • Binding Assays : Radioligand displacement (e.g., ³H-8-OH-DPAT for 5-HT₁A receptors) quantifies affinity shifts. The trifluoromethyl group increases Ki values by 3–5 fold compared to nitro derivatives .

Design Insight : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.